molecular formula C19H20N2O3 B12209381 3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12209381
M. Wt: 324.4 g/mol
InChI Key: RGLAQRMBRPWVHJ-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound with a molecular weight of 33725 g/mol It is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a benzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuranone Core: The benzofuranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzofuranone reacts with piperazine.

    Methoxylation: The methoxy group is introduced via an O-methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Methylating Agents: Dimethyl sulfate, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases.

    Pharmacology: It is investigated for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine and methoxyphenyl structure but differs in the core structure and additional substituents.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring and methoxy group but has a different core structure.

Uniqueness

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H20N2O3/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18-16-4-2-3-5-17(16)19(22)24-18/h2-9,18H,10-13H2,1H3

InChI Key

RGLAQRMBRPWVHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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